2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline
Description
Properties
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c14-12-3-1-2-4-13(12)19(17,18)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFWTSJMIEOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
This compound features a piperazine ring, which is known for its versatility in biological applications, particularly in drug design.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various synthesized compounds for their ability to inhibit bacterial growth, revealing that derivatives of this compound showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole. The minimum inhibitory concentrations (MICs) were determined using tube dilution techniques, demonstrating effective inhibition against several bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 16 |
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the sulfonamide moiety enhances the antimicrobial activity of the compound.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound using the MTT assay. The findings indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.5 |
| HeLa (cervical cancer) | 12.3 |
| A549 (lung cancer) | 20.8 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in microbial and cancer cells. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial folate synthesis pathways. Additionally, the piperazine ring may facilitate interaction with neurotransmitter receptors or other cellular targets, enhancing its pharmacological profile.
Case Studies
Several case studies have investigated the therapeutic applications of compounds related to this compound:
- Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, demonstrating a need for new antimicrobial agents in clinical settings.
- Cancer Treatment Research : Another study focused on the anticancer properties of sulfonamide derivatives, including this compound, emphasizing its potential as a lead structure for developing novel anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
